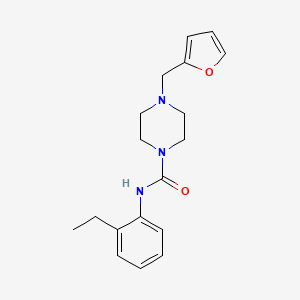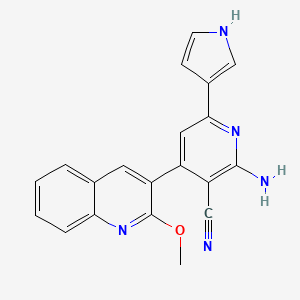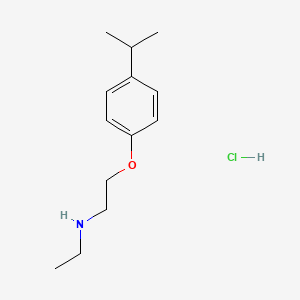![molecular formula C15H11N3O5 B5336484 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol](/img/structure/B5336484.png)
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for various applications. In
作用机制
The mechanism of action of 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol involves the activation of the caspase pathway. This compound induces apoptosis in cancer cells by activating caspase-3 and caspase-7, which are key enzymes involved in the apoptotic process. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression, including Bcl-2, MMP-2, and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of the caspase pathway and apoptosis. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression. This compound has also been found to have anti-inflammatory activity by suppressing the expression of several pro-inflammatory cytokines.
实验室实验的优点和局限性
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol has several advantages for lab experiments. This compound has been found to have potent anti-cancer activity against several types of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for inflammation-related research. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research on 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases. Additionally, future research can focus on improving the solubility of this compound in water to make it easier to work with in lab experiments. Finally, the potential of this compound as a lead compound for the development of new anti-cancer and anti-inflammatory drugs can also be explored.
合成方法
The synthesis of 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol involves several steps. The starting material for the synthesis is 2,4-dihydroxypyrimidine, which is reacted with nitric acid to form 5-nitro-2,4-dihydroxypyrimidine. This intermediate is then reacted with 2-(3-bromo-phenyl)acetaldehyde in the presence of a base to form 5-nitro-6-{2-[3-(bromomethyl)phenyl]vinyl}-2,4-dihydroxypyrimidine. The final step involves the reaction of this intermediate with propargyl alcohol in the presence of a base to form this compound.
科学研究应用
5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol has been found to have several scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression.
属性
IUPAC Name |
5-nitro-6-[(E)-2-(3-prop-2-ynoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-2-8-23-11-5-3-4-10(9-11)6-7-12-13(18(21)22)14(19)17-15(20)16-12/h1,3-7,9H,8H2,(H2,16,17,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRUZCKJPCGHQN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
![N-[3-(2-methoxyphenoxy)propyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5336433.png)
![5-(3-chloro-4-methoxybenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5336438.png)

![N~1~,N~1~-dimethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5336446.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5336454.png)
![2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5336461.png)
![2-(4-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5336469.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5336479.png)
![1,3,5-trimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5336489.png)
![3-({2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5336492.png)

![ethyl 4-({(1R*,2S*)-2-[(2-pyridinylcarbonyl)amino]cyclobutyl}amino)-1-piperidinecarboxylate](/img/structure/B5336502.png)
